Product packaging for 7-oxaspiro[4.5]decan-10-one(Cat. No.:CAS No. 1782777-20-1)

7-oxaspiro[4.5]decan-10-one

Cat. No.: B6262171
CAS No.: 1782777-20-1
M. Wt: 154.21 g/mol
InChI Key: JRIIYPBSCWWPSZ-UHFFFAOYSA-N
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Description

7-Oxaspiro[4.5]decan-10-one is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It features a spirocyclic architecture that integrates ketone and cyclic ether functionalities within its bicyclic structure . This structure makes it a valuable synthetic intermediate in organic chemistry research. Spirocyclic scaffolds like this one are of significant interest in medicinal chemistry and materials science due to their three-dimensional complexity and potential for diverse functionalization . For instance, related oxaspiro[4.5]decane scaffolds can be synthesized via novel Lewis acid-catalyzed tandem Prins/pinacol reactions, demonstrating their utility in constructing complex molecular frameworks from various aldehydes . Furthermore, structurally similar 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated for their biological activity, highlighting the broader relevance of the spiro[4.5]decane core in pharmaceutical research, such as in the development of neuropeptide Y5 receptor antagonists for potential eating disorder treatment . As a versatile building block, this compound can be used in the exploration of new chemical spaces, the development of synthetic methodologies, and the creation of compound libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782777-20-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

7-oxaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H14O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h1-7H2

InChI Key

JRIIYPBSCWWPSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCCC2=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Oxaspiro 4.5 Decan 10 One and Its Analogues

Pioneering Synthetic Routes to the 7-Oxaspiro[4.5]decan-10-one Scaffold

The construction of the this compound core has been approached through several innovative synthetic strategies. These methods often aim to create the characteristic spirocyclic junction and the embedded ketone and ether functionalities in a controlled and efficient manner.

Prins/Pinacol (B44631) Cascade Cyclizations for Oxaspiro[4.5]decan-1-one Derivatives

A particularly elegant and powerful approach to the synthesis of oxaspiro[4.5]decan-1-one scaffolds is the tandem Prins/pinacol reaction. rsc.org This cascade process combines two distinct and powerful transformations into a single, efficient operation, allowing for the rapid assembly of complex spirocyclic systems from simpler starting materials. rsc.orgnih.gov The reaction typically involves the cyclization of an olefin with an aldehyde, initiated by a Lewis acid, followed by a pinacol-type rearrangement to form the final spiroketone.

This methodology has proven to be a versatile strategy for the stereoselective construction of oxygen-containing heterocycles, including fused and bridged tetrahydropyran (B127337) scaffolds. researchgate.net The successful application of this cascade to the synthesis of oxaspirocycles represents a significant advancement in the field. researchgate.net

The choice of Lewis acid is critical to the success of the Prins/pinacol cascade reaction. Various Lewis acids have been screened for their efficacy in promoting the desired transformation. A notable example is the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst. researchgate.net In the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, BF₃·OEt₂ was found to be highly effective, leading to good yields and excellent selectivity. rsc.org

Other Lewis acids, such as indium(III) bromide (InBr₃), indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃), have also been investigated but were found to be less effective for this specific transformation. researchgate.net Similarly, Brønsted acids like camphorsulfonic acid (CSA) and benzoic acid did not promote the reaction efficiently. researchgate.net The superiority of BF₃·OEt₂ and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was demonstrated in the reaction of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with 4-bromobenzaldehyde, where both catalysts proved to be equally effective. researchgate.net

The role of the Lewis acid is to activate the aldehyde, facilitating the initial Prins cyclization with the homoallylic alcohol. This is followed by a pinacol rearrangement, which is also promoted by the acidic conditions, to generate the spirocyclic ketone scaffold.

Table 1: Effect of Various Lewis Acids on the Prins/Pinacol Cascade Reaction
CatalystYield (%)
BF₃·OEt₂ 78
TMSOTf 78
InBr₃ <10
InCl₃ <10
Sc(OTf)₃ <10
Yb(OTf)₃ <10
CSA No reaction
Benzoic Acid No reaction

The Prins/pinacol cascade reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones has been shown to be applicable to a wide range of aldehydes. rsc.orgresearchgate.net This includes aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, highlighting the versatility of the method. rsc.orgresearchgate.net

For instance, the reaction of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with various aldehydes in the presence of BF₃·OEt₂ provided the corresponding oxaspiro[4.5]decan-1-one derivatives in good yields (65–82%) and with high diastereoselectivity (>20:1 dr). Aromatic aldehydes, such as benzaldehyde, and aliphatic aldehydes, like cyclohexanecarboxaldehyde, have been successfully employed. However, reactions involving aliphatic aldehydes sometimes result in slightly lower yields compared to their aromatic counterparts. researchgate.net

A key limitation of this type of cascade reaction can be the propensity for the carbocation intermediate, formed after the initial Prins cyclization, to undergo undesired side reactions. For example, in some systems, the pinacol rearrangement can be disfavored due to steric interactions, leading to lower yields of the desired spirocyclic product. scispace.com Additionally, the nature of the starting material can impose limitations; for example, when the initial ring is five-membered, the subsequent pinacol ring contraction to form a highly strained cyclobutane (B1203170) ring is often disfavored. scispace.com

Table 2: Substrate Scope of the Prins/Pinacol Cascade Reaction
Aldehyde TypeExampleYield (%)Diastereomeric Ratio (dr)
AromaticBenzaldehyde78>20:1
AliphaticCyclohexanecarboxaldehyde82>20:1
α,β-UnsaturatedCinnamaldehyde65>20:1

Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the Prins/pinacol cascade. Factors such as the choice of catalyst, solvent, and reaction temperature play a significant role. As previously mentioned, a screen of various acid catalysts revealed that BF₃·OEt₂ and TMSOTf were superior for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. researchgate.net

The reaction has been successfully performed on a gram scale without a significant drop in yield, demonstrating its potential for larger-scale synthesis. researchgate.netacs.org This scalability is a key advantage for the practical application of this methodology. researchgate.net The high yields and excellent selectivity achieved under optimized conditions make this an attractive route to oxaspirocycles. researchgate.net Further enhancements in yield can sometimes be achieved by careful control of the reaction temperature and the rate of addition of the reagents.

Cyclization Reactions Involving Diol Precursors

An alternative approach to the synthesis of oxaspiro[4.5]decanes involves the cyclization of diol precursors. This method typically relies on the acid-catalyzed intramolecular dehydration of a suitably functionalized diol to form the spirocyclic ether linkage. For example, the synthesis of 1-oxaspiro[4.5]decan-6-ol derivatives can be achieved by reacting a suitable diol with an acid catalyst, often at elevated temperatures in solvents like toluene (B28343) or dichloromethane.

In a specific example leading to a related spiroketal, a chlorohydrin precursor was treated with p-toluenesulfonic acid (p-TsOH) in a mixture of 1,4-dioxane (B91453) and water at 90 °C to afford the desired oxaspiro[4.5]decan-1-one derivative. ethz.ch This strategy highlights the utility of diol-type precursors in accessing these complex spirocyclic systems.

Palladium(II)-Catalyzed Oxaspirocyclization Strategies

Palladium(II)-catalyzed reactions have emerged as a powerful tool for the construction of various heterocyclic and spirocyclic systems. In the context of oxaspirocycles, palladium(II) catalysis has been successfully employed for the intramolecular oxaspirocyclization of diene alcohols. nih.govacs.org

The outcome of these reactions can be highly dependent on the solvent system used. nih.govacs.org For instance, the palladium(II)-catalyzed cyclization of a specific diene alcohol in a water-acetic acid mixture led exclusively to the formation of diastereomeric allylic alcohols. nih.govacs.org In contrast, when the reaction was conducted in water with a strong, non-nucleophilic acid, the desired vitispirane (B1609481) products (a type of oxaspiro[4.5]decane) were obtained. nih.govacs.org

Furthermore, the addition of lithium chloride (LiCl) and potassium carbonate (K₂CO₃) can influence the stereochemical outcome of the cyclization, favoring the formation of one diastereomer over the other. nih.govacs.org This is attributed to an equilibrium between two possible π-allyl palladium intermediates. nih.govacs.org These findings underscore the versatility and tunability of palladium-catalyzed methods in the synthesis of complex oxaspirocyclic molecules.

Novel Approaches and Advanced Synthetic Strategies

Modern synthetic chemistry has seen the development of sophisticated methods for constructing complex molecular architectures like the 7-oxaspiro[4.5]decane framework. These approaches offer improvements in selectivity, yield, and access to a wider range of functionalized analogues.

A key strategy for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones involves the diastereoselective epoxidation of a cyclohexene (B86901) precursor followed by a chelation-controlled epoxide opening. researchgate.netresearchgate.net This methodology allows for the introduction of various functional groups and the creation of stereocenters with high control.

For instance, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate results in a syn-epoxide. researchgate.net Subsequent treatment of this epoxide under conditions that promote chelation-controlled opening can lead to the formation of either triol derivatives or the desired spiro lactone. researchgate.netresearchgate.net Further functionalization can be achieved through a series of reactions including elimination, another epoxidation, and subsequent epoxide opening, demonstrating a versatile "merry-go-round" approach to diversifying the cyclohexane (B81311) ring of the spiro-lactone. researchgate.netresearchgate.net

This sequence of reactions highlights the power of epoxide chemistry in building molecular complexity. The diastereoselectivity of the epoxidation and the regioselectivity of the epoxide opening are crucial for the successful synthesis of these intricate structures. researchgate.net

Metal-catalyzed reactions provide powerful tools for the construction of spirocyclic systems. One notable example is the Lewis acid-catalyzed tandem Prins/pinacol reaction. This process has been successfully employed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net The reaction cascade is initiated by a Prins cyclization between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, followed by a pinacol rearrangement to furnish the spirocyclic ketone scaffold. This method is applicable to a diverse range of aldehydes, including aromatic, aliphatic, and heteroaromatic ones. rsc.orgresearchgate.net

Another significant metal-catalyzed approach involves the rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes. Transition metals like palladium, nickel, iron, ruthenium, rhodium, cobalt, and iridium can catalyze the cleavage of C-C bonds in vinylcyclopropanes, which can then participate in cycloaddition reactions to form spirocyclic frameworks. nih.gov These reactions can be either intramolecular or intermolecular. nih.gov

Furthermore, rhodium(II) carboxylate dimers have been utilized in asymmetric arene cyclopropanation reactions with α-cyanodiazoacetates to produce stable norcaradienes, which are precursors to complex cyclohexane-containing structures. nsf.gov

The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. ontosight.ai Asymmetric synthesis strategies are therefore crucial in this field. nih.gov

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com This approach enables the synthesis of enantiomerically pure compounds in a time-efficient manner. sigmaaldrich.com In the context of oxaspiro[4.5]decane synthesis, chiral auxiliaries can be attached to a precursor molecule to influence the stereoselectivity of key bond-forming reactions. After the desired stereocenter is established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com For example, menthyl sulfinate derivatives have been used as chiral auxiliaries to produce enantiomerically enriched products with high enantiomeric excess. smolecule.com

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.gov This strategy relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal catalysts complexed with chiral ligands are widely used in asymmetric hydrogenation to produce optically active compounds with high enantioselectivity. ajchem-b.com For instance, chiral rhodium(II) dimers, such as Rh₂(S)-PTTL₄, have been shown to be highly effective in catalyzing asymmetric arene cyclopropanation, affording norcaradienes with three stereogenic centers, including an all-carbon quaternary center, in high regio- and stereoselectivity. nsf.gov

Another powerful method is the BINOL-derived chiral bifunctional sulfide-catalyzed bromolactonization of α-allyl carboxylic acids. nii.ac.jp This reaction proceeds via a proposed transition state where the alkene is activated by the bromosulfonium moiety, and the carboxylic acid is activated by a phthalimide (B116566) anion, leading to stereoselective cyclization. nii.ac.jp This method has been successfully applied to the synthesis of optically active α-spiro-γ-lactones. nii.ac.jp

Table 1: Comparison of Asymmetric Catalytic Strategies

Catalytic System Reaction Type Key Features Ref.
Rh₂(S)-PTTL₄ Asymmetric Arene Cyclopropanation High regio- and stereoselectivity; forms quaternary carbon centers. nsf.gov
BINOL-derived Chiral Sulfide Asymmetric Bromolactonization Catalyzes enantioselective halolactonizations of alkenyl carboxylic acids. nii.ac.jp
Chiral Rhodium Complexes (e.g., with (R, R)-Et-DuPhos) Asymmetric Hydrogenation High enantioselectivity and catalytic efficiency for various prochiral unsaturated compounds. ajchem-b.com

Asymmetric Synthesis and Enantioselective Approaches

Efficiency and Scalability Considerations in Synthetic Design

Flow chemistry offers significant advantages in terms of reaction control, safety, and scalability. smolecule.com Continuous flow reactors can ensure consistent product quality and yield, and automated systems allow for precise control over reaction parameters, leading to more efficient and scalable production processes. smolecule.com For example, microreactor systems with high surface-to-volume ratios can achieve excellent heat and mass transfer, enabling precise temperature control and short residence times. smolecule.com

The development of one-pot or tandem reactions, such as the Prins/pinacol cascade, also contributes to increased efficiency by reducing the number of workup and purification steps. rsc.orgresearchgate.net The choice of catalyst is also a critical factor; highly active and recyclable catalysts are preferred to minimize cost and environmental impact. The scalability of a synthetic route is a key consideration for the large-scale production of a target molecule.

Reaction Chemistry and Mechanistic Investigations of 7 Oxaspiro 4.5 Decan 10 One

Reactivity Profiles of the Ketone Functionality within the Spirocyclic System

The carbonyl group at C-10 is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the adjacent ether oxygen and the steric environment imposed by the spirocyclic structure.

Nucleophilic Additions and Reductions

The ketone functionality of 7-oxaspiro[4.5]decan-10-one is susceptible to attack by a range of nucleophiles. Standard nucleophilic addition reactions, such as those involving organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to proceed, yielding the corresponding tertiary alcohols. The stereochemical outcome of these additions is influenced by the steric hindrance of the spirocyclic framework, often leading to preferential attack from the less hindered face of the carbonyl group.

Reductions of the ketone are readily achievable using various hydride reagents. The choice of reducing agent can allow for stereoselective synthesis of the corresponding alcohol, 7-oxaspiro[4.5]decan-10-ol.

Table 1: Illustrative Reduction of Ketones in Related Oxaspiro[4.5]decane Systems

Reagent Substrate Product Diastereomeric Ratio (dr) Yield (%)
NaBH₄ 8-Methyl-1-oxaspiro[4.5]decan-2-one 8-Methyl-1-oxaspiro[4.5]decan-2-ol Not Reported High

Enolization and Enolate Chemistry

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enol or enolate under appropriate acidic or basic conditions. The regioselectivity of enolate formation is dictated by the substitution pattern around the ketone. In the case of this compound, enolization can occur towards either C-9 or C-1. The relative acidity of the α-protons and the stability of the resulting enolate will determine the preferred site of deprotonation.

Once formed, the enolate can participate in a variety of subsequent reactions, including alkylation, aldol (B89426) condensation, and halogenation. These reactions provide a pathway to introduce further functionalization at the α-position to the ketone, expanding the synthetic utility of the oxaspiro[4.5]decane scaffold.

Transformations of the Ether Moiety

The tetrahydropyran (B127337) ring, containing the ether linkage, also presents opportunities for chemical modification, though these transformations are generally less facile than those involving the ketone.

Ring-Opening Reactions and Derivatizations

The ether linkage in the this compound is relatively stable but can be cleaved under harsh acidic conditions, often employing strong Lewis or Brønsted acids. Such ring-opening reactions can lead to the formation of linear, difunctionalized cyclohexane (B81311) derivatives. The regioselectivity of the cleavage will depend on the specific reagents and conditions used.

Functional Group Interconversions on the Oxaspiro Framework

While the core spirocyclic ether is generally robust, functional groups appended to the cyclohexane portion of the molecule can undergo interconversion. These transformations would proceed according to standard organic reaction principles, with the spirocyclic core acting as a spectator.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies on this compound are not extensively documented. However, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry and studies on analogous systems.

For instance, the stereoselectivity observed in nucleophilic additions to the ketone can be rationalized by considering the steric hindrance imposed by the axial and equatorial positions of the cyclohexane ring relative to the plane of the carbonyl group. Computational modeling could provide further insight into the transition state geometries and energy barriers for different attack trajectories.

A plausible mechanism for the acid-catalyzed ring-opening of the ether involves protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms (C-6 or C-8), leading to the cleavage of a C-O bond. The relative stability of the resulting carbocation intermediates would likely govern the regiochemical outcome.

Proposed Mechanisms for Prins/Pinacol (B44631) Rearrangement

The synthesis of oxaspiro[4.5]decane scaffolds has been effectively demonstrated through a Lewis acid-catalyzed tandem Prins/Pinacol reaction. rsc.orgsorbonne-universite.fr While the literature provides a detailed account for the synthesis of 8-oxaspiro[4.5]decan-1-ones, the fundamental mechanistic principles can be extrapolated to the formation of the isomeric this compound. The reaction typically involves the treatment of a suitable hydroxyalkene precursor with an aldehyde in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). sorbonne-universite.fr

A plausible mechanism for this transformation is initiated by the activation of the aldehyde with the Lewis acid, which facilitates the Prins reaction. The key steps are as follows:

Formation of an Oxocarbenium Ion: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, generating a highly electrophilic oxocarbenium ion. This species is a key reactive intermediate in many organic transformations. wikipedia.org

Prins Reaction: The alkene moiety of the hydroxyalkene substrate attacks the activated oxocarbenium ion. This step forms a new carbon-carbon bond and results in a new carbocationic intermediate.

Intramolecular Cyclization (Spirocyclization): The hydroxyl group of the substrate then acts as an internal nucleophile, attacking the carbocation. This intramolecular cyclization forges the tetrahydrofuran (B95107) ring of the spirocycle.

Pinacol Rearrangement: The resulting intermediate undergoes a 1,2-hydride or 1,2-alkyl shift, a classic Pinacol rearrangement, to form a more stable carbocation.

Deprotonation: Finally, a proton is eliminated to yield the stable this compound product.

This tandem sequence provides a stereoselective route to the oxaspirocycle, with the stereochemistry being influenced by the geometry of the starting materials and the reaction conditions. sorbonne-universite.fr The stereocontrolled synthesis of various oxaspirobicycles has been achieved using this Prins-pinacol annulation strategy. nih.gov

Role of Intermediates in Spirocyclization Processes

The intermediates in the spirocyclization process play a pivotal role in dictating the reaction pathway and the stereochemical outcome. The central intermediate in the Prins/Pinacol rearrangement leading to oxaspirocycles is the oxocarbenium ion . sorbonne-universite.frwikipedia.org These ions are characterized by a positive charge delocalized between a carbon and an oxygen atom and are common reactive intermediates in glycosylation reactions and other carbohydrate chemistry. wikipedia.orgacs.org

The formation of the oxocarbenium ion from an aldehyde and a Lewis acid is a critical activation step. chadsprep.com Its electrophilicity drives the initial carbon-carbon bond formation with the alkene. The stability and reactivity of the subsequent carbocationic intermediates formed during the cyclization and rearrangement steps are also crucial.

Recent computational studies on mild acid-catalyzed spiroketalization have suggested the existence of a "hidden intermediate." nih.gov This research indicates that the reaction may proceed through a "one-step, two-stage" mechanism where a transient oxocarbenium ion is formed as a "hidden intermediate," rather than a stable, fully-formed ion. nih.gov This finding highlights the complex nature of the potential energy surface for these reactions and the subtle interplay of electronic effects.

The lifetime of oxocarbenium ions can be extremely short, on the order of picoseconds in aqueous environments, suggesting that in many cases, they may exist as part of a transition state with significant oxocarbenium ion character rather than as discrete intermediates. cazypedia.org In the context of glycosylation reactions, the mechanism can be viewed as a continuum between a unimolecular Sₙ1-type reaction with a free oxocarbenium ion and a bimolecular Sₙ2-type process. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Reactions

The formation of this compound via a Prins/Pinacol rearrangement is subject to both kinetic and thermodynamic control. The initial steps of the reaction, including the formation of the oxocarbenium ion and the subsequent C-C bond formation, are generally under kinetic control, meaning the products formed are the ones that are formed the fastest. youtube.com The activation energy for these steps will determine the reaction rate. youtube.com

The table below summarizes the key mechanistic and energetic aspects of the formation of this compound.

Mechanistic Aspect Description Key Intermediates/States Controlling Factors
Reaction Type Tandem Prins/Pinacol RearrangementOxocarbenium ion, CarbocationLewis acid catalyst
Key Intermediates Oxocarbenium IonCharacterized by a delocalized positive charge between carbon and oxygen. wikipedia.org Can be a discrete intermediate or a "hidden" one. nih.govFormed by the interaction of an aldehyde with a Lewis acid. chadsprep.com
Reaction Control Kinetic and ThermodynamicTransition states, Spiroketal productActivation energy, Product stability (Anomeric effect, steric strain) youtube.comacs.org
Role of Acid Catalyst Activation of Carbonyl, Protonation of HydroxylProtonated aldehyde, Protonated alcoholFacilitates formation of electrophilic species and good leaving groups. chadsprep.comlibretexts.org

Structural and Stereochemical Elucidation of 7 Oxaspiro 4.5 Decan 10 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides the primary means for elucidating the molecular structure of new chemical entities. High-resolution techniques in nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy each offer unique and complementary information regarding the connectivity, molecular weight, and functional groups present in 7-oxaspiro[4.5]decan-10-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm) corresponding to the protons of the cyclohexane (B81311) and tetrahydropyran (B127337) rings. Protons on carbons adjacent to the ether oxygen (C6 and C8) would be shifted downfield (approx. 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative. The most downfield signal would correspond to the carbonyl carbon (C10), expected in the range of 200-210 ppm. The spiro carbon (C5), being a quaternary carbon bonded to two carbons and an oxygen, would appear around 80-90 ppm. Carbons adjacent to the ether oxygen (C6 and C8) would resonate in the typical C-O region of 60-70 ppm. The remaining aliphatic carbons of the cyclohexane ring would appear further upfield. For the related isomer, 1-oxaspiro[4.5]decan-2-one, GC-MS data indicates a molecular ion peak at m/z 154, consistent with the shared molecular formula C₉H₁₄O₂ nih.gov.

2D NMR Techniques: To definitively assign these signals and elucidate the stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity within the individual rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity across quaternary centers, such as the spirocarbon (C5), by observing correlations from nearby protons to C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It identifies protons that are close in space, regardless of their bonding connectivity. For the spiro[4.5]decane skeleton, NOESY can reveal the relative orientation of substituents and the conformation of the rings by showing spatial correlations between axial and equatorial protons.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AtomExpected Chemical Shift (ppm)Structural Justification
C1, C2, C3, C420-40Aliphatic carbons of the cyclohexane ring
C5 (Spiro)80-90Quaternary carbon bonded to oxygen
C6, C860-70Carbons adjacent to ether oxygen
C940-50Aliphatic carbon alpha to carbonyl
C10 (C=O)200-210Ketone carbonyl carbon

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₉H₁₄O₂.

The calculated monoisotopic mass for this compound is 154.09938 Da uni.lu. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 155.10666 or the sodium adduct [M+Na]⁺ at m/z 177.08860 uni.lu. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecular ion. The fragmentation of spiroketals is often complex but can provide structural information. Cleavage is often initiated at the ether linkages or alpha to the carbonyl group, leading to characteristic fragment ions that can help confirm the presence of the spirocyclic core nih.gov.

Table 2: Predicted HRMS Adducts for this compound (C₉H₁₄O₂)
AdductPredicted m/z
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M+K]⁺193.06254
[M-H]⁻153.09210
Data sourced from PubChem predictions uni.lu.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone. This band is typically observed in the region of 1705-1725 cm⁻¹. Another key feature would be the C-O-C stretching vibrations of the ether linkage within the tetrahydropyran ring, which usually appear as strong bands in the 1050-1150 cm⁻¹ region. The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. For the related isomer 2-oxaspiro[4.5]decan-4-one, a vapor phase IR spectrum is available for comparison spectrabase.com.

Raman Spectroscopy: Raman spectroscopy would also detect the C=O and C-O-C vibrations, although their intensities may differ from the IR spectrum. The symmetric vibrations of the hydrocarbon backbone of the cyclohexane ring are often more prominent in the Raman spectrum, providing complementary information.

Table 3: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H (sp³)Stretching2850-2960Medium-Strong
C=O (Ketone)Stretching1705-1725Strong
C-O-C (Ether)Stretching1050-1150Strong

X-ray Crystallography for Absolute Configuration and Conformation

While spectroscopic methods determine molecular connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map from which atomic positions can be determined with high precision.

Although a crystal structure for this compound itself is not publicly available, studies on closely related spiro[4.5]decane systems illustrate the power of this technique. For example, the crystal structure of an N-substituted 1-azaspiro[4.5]decan-2-one derivative revealed detailed conformational information researchgate.net. In this analogue, the six-membered cyclohexane ring was found to adopt a stable chair conformation, while the five-membered pyrrolidine ring adopted an envelope form, with the spiro carbon atom as the flap researchgate.net.

For this compound, X-ray analysis would be expected to similarly reveal a chair conformation for the cyclohexane ring and a twist-chair or envelope conformation for the six-membered tetrahydropyran ring. Crucially, if the molecule crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute stereochemistry of all chiral centers without ambiguity.

Conformational Analysis of the Spiro[4.5]decane Skeleton

Cyclohexane Ring: The cyclohexane ring strongly prefers to adopt a low-energy chair conformation to minimize torsional and steric strain.

Tetrahydropyran Ring: The six-membered tetrahydropyran ring also prefers a chair-like conformation. The presence of the ether oxygen introduces specific stereoelectronic effects, such as the anomeric effect, which can influence the orientation of substituents.

The combination of these two rings at the spiro center creates a complex conformational energy landscape nih.govrsc.orgnih.gov. The molecule can exist in several possible diastereomeric forms depending on the relative orientation of the two rings. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of these different conformers and the energy barriers for interconversion between them. This mapping of the conformational energy landscape is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions with other molecules rsc.org. The conformation observed in a crystal structure represents a single, low-energy minimum on this landscape, but in solution, the molecule may exist as a dynamic equilibrium of several conformers.

Influence of Substituents on Preferred Conformations

The conformational landscape of the this compound ring system is significantly influenced by the nature and position of its substituents. The interplay of steric and stereoelectronic effects dictates the preferred three-dimensional arrangement of the molecule, impacting its physical properties and chemical reactivity. The tetrahydropyran ring of the spiroketal typically adopts a chair conformation, which minimizes torsional strain. Substituents on this ring can occupy either axial or equatorial positions, with the equilibrium between these conformers being governed by a combination of factors.

A primary determinant in the conformational preference of substituted cyclohexanes and related heterocycles is the tendency for bulky groups to favor the more spacious equatorial position to minimize steric hindrance with axial hydrogens. This preference is quantified by A-values, which represent the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com While specific A-values for the this compound system are not extensively documented, the general principles derived from cyclohexane systems provide a valuable framework for predicting conformational behavior. For instance, a larger substituent will generally have a greater preference for the equatorial position.

In addition to steric bulk, stereoelectronic effects, such as the anomeric effect, play a crucial role in dictating the geometry of spiroketals. The anomeric effect is the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of a pyranose ring to assume an axial orientation, which is counterintuitive to steric considerations alone. This phenomenon arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-substituent bond. While the spiro center in this compound is not a classic anomeric carbon, related stereoelectronic interactions can still influence conformational preferences, particularly with substituents on the tetrahydropyran ring.

The introduction of substituents can lead to complex conformational outcomes. For example, in benzannulated spiroketals, an aromatic ring can exert a profound influence on the conformational and thermodynamic preferences. nih.gov Depending on other substituents present, the aromatic ring may be accommodated in an axial position, or the ring may adopt an alternative chair conformation to avoid unfavorable steric interactions. nih.gov Furthermore, intramolecular hydrogen bonding can reverse thermodynamic preferences, stabilizing conformations that would otherwise be considered less favorable based on steric or anomeric effects alone. nih.gov

Studies on butenolide-tetrahydropyran spiroacetals have shown that oxy-substituents can exhibit a preference for the axial position, a phenomenon attributed to a stabilizing gauche effect and the influence of solvation. rsc.org This highlights that the interplay of various non-covalent interactions can lead to conformational preferences that deviate from simple steric predictions.

The following table summarizes the expected conformational preferences for various substituents on the tetrahydropyran ring of this compound based on established principles of conformational analysis.

Substituent (R)PositionExpected Preferred OrientationDominant Influencing Factors
Methyl (-CH3)C8 or C9EquatorialSteric hindrance (A-value)
tert-Butyl (-C(CH3)3)C8 or C9Strongly EquatorialSignificant steric bulk (high A-value)
Hydroxyl (-OH)C8 or C9Equatorial (in non-polar solvents)Steric hindrance
Potentially Axial (in protic solvents)Hydrogen bonding, gauche effect
Methoxy (-OCH3)C8 or C9EquatorialSteric hindrance
Phenyl (-C6H5)C8 or C9EquatorialSteric hindrance
Axial (in certain fused systems)Avoidance of other steric clashes

It is important to note that the actual conformational equilibrium will be a result of the cumulative effects of all substituents present on the spiroketal framework. Detailed experimental studies, such as those using NMR spectroscopy and X-ray crystallography, are essential for the precise elucidation of the preferred conformations of specific derivatives of this compound.

Theoretical and Computational Studies of 7 Oxaspiro 4.5 Decan 10 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into electronic structure and stability.

Ab Initio Calculations for Molecular Properties

Similarly, a literature search reveals no dedicated ab initio calculations for the molecular properties of 7-oxaspiro[4.5]decan-10-one. Ab initio methods, which are based on first principles without empirical parameters, would be employed to accurately compute properties like dipole moment, polarizability, and vibrational frequencies. The absence of such studies means that precise, computationally-derived data for these properties are not available.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction and for understanding the underlying mechanisms.

Transition State Analysis for Mechanistic Insights

No transition state analyses for reactions involving this compound have been reported. This type of analysis is crucial for elucidating reaction mechanisms, as it involves locating the high-energy transition state structures that connect reactants to products. Without these studies, any discussion of its reaction mechanisms would be purely speculative.

Computational Modeling of Stereoselectivity

Research on the computational modeling of stereoselectivity for reactions leading to or involving this compound is not present in the available literature. Such modeling is vital for predicting and explaining the formation of specific stereoisomers, a key aspect in the synthesis of complex molecules.

Conformational Dynamics and Energetics using Computational Methods

The three-dimensional shape and flexibility of a molecule are critical to its function. Computational methods are used to explore the different conformations a molecule can adopt and their relative energies. For this compound, there is no published research on its conformational dynamics and energetics derived from computational methods. A proper conformational analysis would identify the most stable three-dimensional structures and the energy barriers between them, providing insight into the molecule's flexibility.

Spectral Prediction and Validation (e.g., Calculated NMR Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into the molecular structure and dynamics of compounds such as this compound. Through methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, it is possible to theoretically determine nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These calculated values can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of each nucleus in the molecule. The chemical shift of a given nucleus is then calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectral Predictions: For this compound, computational models would predict the chemical shifts for the nine distinct carbon atoms in its structure. The spiro carbon, being quaternary and linked to two oxygen atoms in related structures, is typically predicted to have a significant downfield shift. The carbonyl carbon of the lactone ring is expected to resonate at the lowest field, a characteristic feature of such functional groups. The remaining methylene (B1212753) carbons in the cyclohexane (B81311) and tetrahydrofuran (B95107) rings would have predicted shifts based on their proximity to the oxygen atom and the carbonyl group.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5 (spiro)Data not availableData not available
C6Data not availableData not available
C8Data not availableData not available
C9Data not availableData not available
C10 (C=O)Data not availableData not available

¹H NMR Spectral Predictions: Similarly, the ¹H NMR chemical shifts can be calculated. The protons on the carbon adjacent to the lactone oxygen (C6) and those alpha to the carbonyl group (C9) would be expected to show the most significant downfield shifts due to the deshielding effects of the electronegative oxygen atoms. The protons of the cyclohexane ring would exhibit more complex splitting patterns due to their diastereotopic relationships.

Proton(s)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H on C1/C4Data not availableData not available
H on C2/C3Data not availableData not available
H on C6Data not availableData not available
H on C8Data not availableData not available
H on C9Data not availableData not available

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. These frequencies correspond to the energy required to excite the molecule from one vibrational state to another.

For this compound, the most prominent predicted absorption band would be the C=O stretching frequency of the lactone, typically calculated to be in the range of 1750-1780 cm⁻¹. Another key predicted vibration would be the C-O-C stretching of the ether linkage within the spirocyclic system. The various C-H stretching and bending vibrations of the methylene groups in the rings would also be predicted.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchData not availableData not available
C-O-C StretchData not availableData not available
CH₂ Asymmetric StretchData not availableData not available
CH₂ Symmetric StretchData not availableData not available
CH₂ ScissoringData not availableData not available

Validation: A comprehensive validation of these theoretical predictions would require a comparison with experimentally obtained spectra. Discrepancies between the calculated and experimental values can often be reconciled by applying scaling factors to the theoretical data, which account for systematic errors in the computational methods and the influence of solvent effects not included in the gas-phase calculations.

Derivatization and Functionalization of 7 Oxaspiro 4.5 Decan 10 One

Synthesis of Analogues with Modified Substituents

The introduction of new substituents onto the spirocyclic core of 7-oxaspiro[4.5]decan-10-one can significantly influence its properties. This can be achieved by adding various chemical groups to the rings of the spirocycle.

Introduction of Aliphatic and Aromatic Moieties

While specific literature detailing the direct alkylation or arylation of this compound is limited, the general principles of ketone chemistry suggest that the carbon atoms adjacent to the carbonyl group (the α-carbons) are amenable to substitution. These reactions would typically proceed through the formation of an enolate intermediate under basic conditions, which can then act as a nucleophile to attack an alkyl or aryl halide.

For instance, the introduction of an aromatic moiety could potentially be achieved through an aldol (B89426) condensation reaction with an aromatic aldehyde. This type of reaction would extend the carbon framework and introduce a conjugated system, significantly altering the electronic and steric profile of the molecule. Although not demonstrated specifically for this compound, this approach is a standard method for the functionalization of ketones.

Functionalization at Different Positions of the Spirocyclic Rings

Functionalization is not limited to the α-carbons of the ketone. Other positions on both the tetrahydrofuran (B95107) and cyclopentane rings could be targeted, although this would likely require more complex, multi-step synthetic sequences. For example, reactions that proceed via radical intermediates could potentially introduce substituents at positions remote from the ketone. Furthermore, the tetrahydrofuran ring itself can be subject to ring-opening reactions under certain conditions, providing a pathway to more extensively modified, non-spirocyclic structures.

Transformation of the Ketone Group into Other Functionalities (e.g., alcohols, amines, carboxylic acids)

The ketone group at the 10-position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the creation of a diverse library of derivatives.

The reduction of the ketone is a fundamental transformation that leads to the corresponding secondary alcohol, 7-oxaspiro[4.5]decan-10-ol. This can be readily achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice. The resulting alcohol provides a new site for further functionalization, such as esterification or etherification.

Conversion of the ketone to an amine can be accomplished through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine in the presence of a dehydrating agent, followed by reduction. This process can be used to introduce primary, secondary, or tertiary amine functionalities, depending on the choice of the amine reagent. This would yield derivatives such as 7-oxaspiro[4.5]decan-10-amine.

The transformation of the ketone into a carboxylic acid is a more complex process that would likely involve a multi-step sequence. One potential route could be the haloform reaction, if an adjacent methyl group were present, or through the oxidation of a cyanohydrin intermediate.

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
This compound1. NaBH42. Methanol7-Oxaspiro[4.5]decan-10-olKetone to Alcohol
This compound1. NH3, Ti(OiPr)42. NaBH47-Oxaspiro[4.5]decan-10-amineKetone to Amine

Heteroatom Incorporation into the Spirocyclic Framework (e.g., 7-oxaspiro[4.5]decane-10-carboxylic acid)

Beyond modification of the existing functional groups, the introduction of additional heteroatoms into the spirocyclic framework can lead to significant changes in the molecule's properties. This can involve the replacement of a carbon atom with a nitrogen, sulfur, or another oxygen atom, or the addition of heteroatom-containing functional groups.

Non Clinical Applications and Material Science Relevance

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental molecular units used in the construction of more complex chemical structures. Spirocyclic systems, in general, are valued for their rigid three-dimensional conformations, which can be advantageous in the synthesis of intricate molecular architectures. However, specific documented applications of 7-oxaspiro[4.5]decan-10-one as a versatile building block in complex organic synthesis are not extensively reported in peer-reviewed literature.

There is currently no available research detailing the use of this compound as a precursor for advanced organic materials. The potential for any organic molecule to serve as a precursor is dependent on its reactivity and the functional groups it possesses. For this compound, its ketone and ether functionalities could theoretically be involved in polymerization or other material-forming reactions, but specific examples or studies demonstrating this are not found in the current body of scientific literature.

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The defined three-dimensional shape of spiro compounds can make them interesting candidates for scaffolds in this context. However, there is no specific research available that describes the application of this compound as a scaffold for supramolecular assembly.

Potential in Fragrance and Flavor Chemistry

The fragrance and flavor industry often utilizes lactones and other oxygen-containing heterocyclic compounds for their diverse scent and taste profiles. While other oxaspiro[4.5]decane derivatives have been investigated for such purposes, there is no publicly available information regarding the specific application or potential of this compound in fragrance and flavor chemistry. Sensory profiling and application studies for this particular compound have not been reported.

Role in the Development of Synthetic Methodologies

New synthetic methodologies are often developed and tested using a variety of substrates to demonstrate their scope and limitations. The unique structural features of a molecule like this compound could potentially make it a subject of interest in the development of novel synthetic transformations. However, a review of the current scientific literature does not indicate that this compound has been utilized as a key substrate or model compound in the development of new synthetic methodologies.

Future Research Directions and Open Questions

Development of More Sustainable and Greener Synthetic Routes

Traditional synthesis of spiroketals often involves hazardous reagents and harsh conditions, which limits their accessibility and environmental compatibility. rsc.org Future research will undoubtedly focus on developing more sustainable and eco-friendly methods for synthesizing 7-oxaspiro[4.5]decan-10-one.

A primary area of investigation will be the adoption of electrosynthesis. A novel electrosynthetic method, termed eSpiro, utilizes the anodic oxidation of malonic acids to form spiroketals, offering a metal- and mercury-free alternative to conventional acid-catalyzed or transition-metal-mediated cyclizations. rsc.org Adapting this approach for this compound could significantly reduce waste and avoid the use of toxic reagents.

Further green approaches could involve the use of "ecocatalysts" derived from biomass, which have shown promise in the synthesis of other cyclic oxygenated compounds. mdpi.com Exploring alternative energy sources, such as microwave irradiation or sonication, in combination with environmentally benign solvents (e.g., water, ionic liquids), could also lead to more efficient and sustainable synthetic protocols.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Routes for Spiroketals
MethodTypical Reagents/ConditionsAdvantages of Green AlternativeChallenges for this compound
Conventional Acid CatalysisStrong acids (e.g., H₂SO₄), organic solventsN/AN/A
Electrosynthesis (e.g., eSpiro)Anodic oxidation, metal-freeAvoids hazardous metals and strong acids, scalable. rsc.orgPrecursor design, optimizing electrochemical conditions.
Biomass-derived Catalysis"Ecocatalysts" (e.g., from plants) mdpi.comUtilizes renewable resources, biodegradable catalysts.Catalyst stability, selectivity for the target spiroketal.
Microwave-Assisted SynthesisMicrowave irradiationReduced reaction times, improved yields.Solvent choice, controlling temperature and pressure.

Exploration of Novel Catalytic Systems for Oxaspirocyclization

The efficiency and selectivity of the key spirocyclization step are paramount. While transition metals like palladium and indium have been used for synthesizing benzannulated spiroketals, future work should explore a wider range of catalysts for the formation of this compound. researchgate.net

Organocatalysis presents a particularly attractive avenue. Bifunctional aminothiourea catalysts, for instance, have been successfully used in the asymmetric synthesis of other spiroketals through cascade reactions. nih.gov Such catalysts operate via hydrogen bonding to achieve high enantioselectivity and could be tailored for the specific substrate leading to this compound.

Advanced metal catalysis also remains a fertile ground for discovery. Chiral iridium(I) catalysts have been employed in asymmetric cascade reactions to furnish novel oxazoline-spiroketals with high enantiomeric excess. researchgate.net Investigating similar iridium systems or other late transition metals could unlock new, highly stereoselective routes. The development of catalysts that can be easily recovered and reused will be crucial for improving the sustainability of these processes. researchgate.net

Table 2: Emerging Catalytic Systems for Spiroketal Synthesis
Catalyst TypeExampleMechanism/AdvantagePotential Application
OrganocatalystBifunctional Aminothiourea nih.govIntramolecular hemiacetalization/oxy-Michael addition cascade; metal-free.Asymmetric synthesis of chiral this compound.
Transition Metal CatalystChiral Iridium(I) Complex researchgate.netAsymmetric cascade allylation/spiroketalization; high enantioselectivity.Stereoselective synthesis from functionalized precursors.
Transition Metal CatalystIndium(III) researchgate.netDouble intramolecular hydroalkoxylation; mild conditions.Efficient cyclization of diol precursors.

Advanced Stereocontrol in Complex Oxaspiro[4.5]decan-10-one Syntheses

The spirocyclic core of this compound contains a chiral spiro center, making stereocontrol a critical challenge. mdpi.com Future research must move beyond thermodynamic control, which often yields only the most stable diastereomer, to kinetically controlled processes that can access a wider range of stereoisomers. Developing catalyst- or reagent-controlled methods that can selectively form any desired stereoisomer of a substituted this compound derivative would be a significant advancement. This includes the design of chiral ligands and catalysts that can effectively guide the stereochemical outcome of the cyclization reaction. researchgate.net

Deeper Understanding of Mechanistic Pathways through Combined Experimental and Computational Studies

A fundamental understanding of the reaction mechanism is essential for optimizing existing synthetic routes and designing new ones. Future investigations should employ a combination of experimental techniques (such as kinetic studies, isotopic labeling, and in-situ reaction monitoring) and computational modeling to elucidate the precise pathways of spiroketalization.

Density Functional Theory (DFT) calculations, for example, can be used to explore the mechanism of metal-catalyzed spiroketalization, calculating the energies of transition states and intermediates to provide new insights. researchgate.net This dual approach can help rationalize observed stereoselectivities, identify rate-limiting steps, and predict the outcomes of new catalytic systems, thereby accelerating the development of more efficient and selective syntheses of this compound.

Design and Synthesis of Architecturally Complex Polycyclic Systems Incorporating the this compound Core

The true value of the this compound scaffold may lie in its use as a building block for more complex, biologically active molecules. The inherent three-dimensionality and conformational rigidity of the spiroketal core make it an attractive starting point for the synthesis of novel polycyclic terpenes, alkaloids, and other natural product analogues. nih.govnih.gov

Future synthetic strategies should focus on leveraging the this compound core to construct larger, architecturally complex systems. This involves developing methods to functionalize the existing rings and to build additional fused or bridged ring systems onto the spirocyclic framework. Such efforts could lead to the discovery of new therapeutic agents and chemical probes, as the unique spatial arrangement of functional groups on a spiroketal scaffold is often beneficial for drug binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-oxaspiro[4.5]decan-10-one, and how do yields vary under different conditions?

  • Methodological Answer : The compound can be synthesized via [1,4-dibromobutane and cyclohexanone] (71% yield) or using [1,1′-bicyclopentyl]-1,1'-diol (88% yield). Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to minimize side products like undesired spirocyclic byproducts. Detailed protocols should include stepwise characterization (e.g., NMR, IR) at each stage to confirm intermediate purity .

Q. How can researchers ensure reproducibility in the characterization of this compound?

  • Methodological Answer : Reproducibility requires rigorous documentation of experimental conditions (e.g., solvent ratios, reaction times) and validation of spectroscopic data against literature benchmarks. For novel derivatives, X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS) should be prioritized to confirm structural integrity. Cross-referencing with databases like CAS or SciFinder ensures alignment with known spectral libraries .

Q. What analytical techniques are most reliable for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ HPLC or GC-MS to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with kinetic modeling (Arrhenius plots) can predict shelf life. For pH sensitivity, buffer solutions spanning pH 1–13 should be tested, with NMR tracking structural changes in real time .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity in Diels-Alder reactions. Comparing theoretical activation energies with experimental yields (e.g., ’s spirocyclic derivatives) validates predictive accuracy. Software like Gaussian or ORCA should be used, with solvent effects incorporated via continuum models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analysis of published IC50 values using statistical tools (e.g., ANOVA or Bayesian inference) can identify outliers. Independent replication under standardized conditions (e.g., NIH/NCATS guidelines) is critical. Cross-validate findings with structural analogs to isolate structure-activity relationships (SARs) .

Q. How should researchers design experiments to probe the stereoelectronic effects of the spiro-oxygen atom in this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O) combined with kinetic isotope effect (KIE) studies can elucidate electronic influences. Conformational analysis via variable-temperature NMR or X-ray diffraction identifies steric constraints. Compare reactivity with des-oxo analogs to isolate electronic contributions .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Use non-parametric models (e.g., Hill equation, probit analysis) to fit sigmoidal dose-response curves. Bootstrap resampling quantifies uncertainty in EC50 values. For heterogeneous datasets, mixed-effects models account for variability across replicates or labs .

Data Presentation and Validation

  • Tables :

    ParameterSynthetic Route 1 (1,4-Dibromobutane)Synthetic Route 2 (Bicyclopentyl-diol)
    Yield (%)7188
    Purity (HPLC, %)≥95≥98
    Key Side ProductsSpiro[4.4] byproduct (12%)None detected
  • Critical Validation Steps :

    • Reproducibility : Publish raw spectral data (e.g., NMR FID files) in supplementary materials .
    • Ethical Compliance : Disclose all conflicts of interest and funding sources per ’s guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.